An In-depth Technical Guide to (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol: A Key Chiral Building Block
An In-depth Technical Guide to (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol: A Key Chiral Building Block
(1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol is a valuable chiral intermediate widely utilized by researchers, scientists, and drug development professionals in the synthesis of a variety of biologically significant molecules. Its rigid, stereochemically defined structure makes it an ideal starting material for the enantioselective synthesis of complex natural products and pharmaceuticals, most notably prostaglandins and carbocyclic nucleosides. This guide provides a comprehensive overview of its physical properties, synthesis methodologies, and its pivotal role in the development of therapeutic agents.
Core Physical and Chemical Properties
A thorough understanding of the physicochemical properties of (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol is fundamental for its application in organic synthesis. These properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₇H₁₀O₃ | [1] |
| Molecular Weight | 142.15 g/mol | [1] |
| Appearance | Colorless to pale yellow solid | [2] |
| Melting Point | 49-51 °C | [1] |
| Optical Activity | [α]20/D +68° (c = 2.3 in chloroform) | |
| CAS Number | 60410-16-4 | |
| Solubility | Soluble in alcohol and ether solvents; insoluble in water. | [2] |
Experimental Protocols: Synthesis and Resolution
The enantiomerically pure (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol is typically prepared through the enzymatic resolution of a racemic mixture of the corresponding diol or diacetate. Lipases are commonly employed for their high stereoselectivity in catalyzing the acylation or hydrolysis of these precursors.
General Experimental Workflow: Lipase-Catalyzed Kinetic Resolution
A widely adopted method for the synthesis of (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol involves the kinetic resolution of racemic cis-4-hydroxy-2-cyclopentenyl acetate. This process is often catalyzed by a lipase, such as from Pseudomonas cepacia or Candida antarctica.
Caption: General workflow for the lipase-catalyzed kinetic resolution.
Detailed Methodology:
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Reaction Setup: A solution of racemic cis-4-hydroxy-2-cyclopentenyl acetate and an acylating agent (e.g., vinyl acetate) in a suitable organic solvent (e.g., diethyl ether) is prepared.
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Enzymatic Reaction: A lipase, such as immobilized Candida antarctica lipase B (Novozym 435) or Pseudomonas cepacia lipase, is added to the solution. The reaction mixture is then stirred at a controlled temperature. The lipase selectively acylates one enantiomer at a faster rate.[3]
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Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until approximately 50% conversion is achieved.
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Workup and Purification: The enzyme is removed by filtration. The solvent is then evaporated under reduced pressure. The resulting mixture of the acylated product and the unreacted alcohol is separated and purified by column chromatography on silica gel to yield the enantiomerically pure (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol.
Applications in Drug Development
(1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol serves as a crucial chiral precursor in the total synthesis of prostaglandins and carbocyclic nucleosides, which are important classes of therapeutic agents.
Synthesis of Prostaglandins
Prostaglandins are lipid compounds that have diverse hormone-like effects in animals.[4] (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol provides the core cyclopentane ring with the correct stereochemistry for the synthesis of various prostaglandins, such as Prostaglandin F2α.[5][6]
Caption: Synthetic pathway from the chiral precursor to Prostaglandin F2α.
The synthesis involves a multi-step sequence where the functional groups on the cyclopentene ring are modified and the two characteristic side chains of the prostaglandin molecule are introduced. The stereocenters present in the starting material are crucial for controlling the stereochemistry of the final product.
Synthesis of Carbocyclic Nucleosides
Carbocyclic nucleosides are a class of antiviral agents where the furanose ring of natural nucleosides is replaced by a cyclopentane or cyclopentene ring. This modification confers resistance to enzymatic degradation. (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol is a key starting material for the synthesis of several antiviral drugs, including the anti-HIV agent Abacavir.[7]
Caption: Synthetic pathway from the chiral precursor to Abacavir.
The synthesis of Abacavir from (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol involves the introduction of an amino group onto the cyclopentene ring, followed by the coupling with a purine base precursor. The stereochemistry of the starting material dictates the stereochemistry of the final drug molecule, which is critical for its biological activity. Abacavir, as a nucleoside reverse transcriptase inhibitor (NRTI), ultimately works by being incorporated into the viral DNA, causing chain termination and inhibiting the replication of the HIV virus.[7]
Analytical Methods
The characterization and quality control of (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol are typically performed using a combination of standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and stereochemistry of the molecule.
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Gas Chromatography (GC): GC is often employed to determine the purity of the compound and to monitor the progress of synthesis and resolution reactions.
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Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
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Polarimetry: This technique is used to measure the optical rotation of the compound, which confirms its enantiomeric purity.
References
- 1. (1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol = 98.0 GC sum of enantiomers 60176-77-4 [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps [pubmed.ncbi.nlm.nih.gov]
- 5. synarchive.com [synarchive.com]
- 6. synarchive.com [synarchive.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
